Eribulin-ADC Superiority in HER2-Low Cancer Models
In a direct preclinical comparison of HER2-targeting ADCs constructed with identical antibody backbones but differing payloads, the eribulin-containing ADC (BB-1701) demonstrated significantly higher in vitro cytotoxicity against HER2-low expressing cancer cell lines compared with ADCs bearing DM1 or Dxd payloads [1]. This differential was quantified via lower IC50 values in HER2-low cancer cell line panels, establishing eribulin-based ADCs as preferentially effective in low-antigen-density settings where auristatin- and maytansinoid-based ADCs show diminished activity [1].
| Evidence Dimension | In vitro cytotoxicity in HER2-low cancer cell lines |
|---|---|
| Target Compound Data | Lower IC50 values (specific numeric values not disclosed in available public abstracts; comparative directionality established) |
| Comparator Or Baseline | HER2-targeting ADCs with DM1 payload and Dxd payload |
| Quantified Difference | Eribulin-containing ADC demonstrated higher in vitro cytotoxicity (lower IC50) than DM1-ADC and Dxd-ADC in HER2-low cancer cell lines |
| Conditions | HER2-low expressing cancer cell lines; matched antibody backbone across comparator ADCs |
Why This Matters
This evidence directly informs ADC candidate selection for tumors with heterogeneous or low target antigen expression, where eribulin-based constructs may outperform clinically established payload alternatives.
- [1] Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics. 2024;7(Supplement_1):Abstract. View Source
